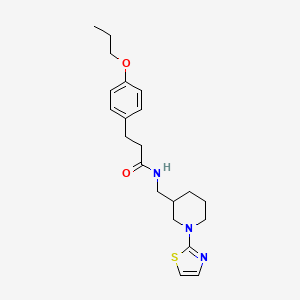
3-(4-丙氧基苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide" is a synthetic molecule that appears to be related to a class of compounds with various pharmacological activities. The structure suggests that it is a propanamide derivative with a piperidine ring and a thiazole moiety, which are common in molecules with potential biological activities. The presence of these functional groups indicates that the compound could interact with biological targets such as enzymes or receptors.
Synthesis Analysis
The synthesis of related propanamide derivatives often involves multi-step reactions, starting with basic building blocks like piperidine and subsequently introducing various functional groups. For instance, the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate . Similarly, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides incorporated a pharmacophore through a sequence of reactions . These methods could potentially be adapted for the synthesis of "3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide".
Molecular Structure Analysis
The molecular structure of propanamide derivatives is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of related compounds has been determined, providing insights into their three-dimensional conformation and potential interaction sites . The presence of a piperidine ring and a thiazole group in the compound of interest suggests that it may have similar structural features, which could be elucidated using these techniques.
Chemical Reactions Analysis
Propanamide derivatives can undergo various chemical reactions depending on their functional groups. The piperidine ring can be protonated, as seen in the case of fentanyl analogs, affecting the molecule's interaction with biological targets . The thiazole moiety could also participate in chemical reactions, potentially leading to the formation of new compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a propoxy group in the compound of interest suggests increased lipophilicity, which could affect its absorption and distribution in biological systems. The thiazole and piperidine rings may contribute to the molecule's overall stability and reactivity .
科学研究应用
抗菌和细胞毒活性
- 3-(4-丙氧基苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)丙酰胺的化学结构与以抗菌活性著称的噻唑衍生物相似。例如,一些噻唑衍生物已显示出对各种菌株的显着抗菌和抗念珠菌作用,以及对人白血病细胞的显着细胞毒活性 ((Dawbaa 等人,2021))。
阿尔茨海默病治疗的潜力
- 与 3-(4-丙氧基苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)丙酰胺在结构上相关的化合物已被评估为阿尔茨海默病的潜在候选药物。含有类似结构成分的衍生物在对乙酰胆碱酯酶(阿尔茨海默病病理学中的关键酶)的酶抑制活性方面显示出有希望的结果 ((Rehman 等人,2018))。
抗过敏特性
- 合成了类似的 N-[4-[4-(1H-吲哚-3-基)哌啶基烷基]-2-噻唑基]烷酰胺衍生物并测试了其抗过敏特性。这些化合物表现出抗过敏反应活性并抑制抗慢反应物质,表明在过敏治疗中具有潜在用途 ((Shigenaga 等人,1994))。
抗癌潜力
- 结构上类似于 3-(4-丙氧基苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)丙酰胺的哌啶基噻唑衍生物已显示出显着的抗癌活性。对这些化合物对各种癌细胞系的功效进行了评估,揭示了它们作为抗癌剂的潜力 ((Rehman 等人,2018))。
抗惊厥和抗溃疡活性
- 相关化合物已证明具有抗惊厥和抗溃疡活性,表明 3-(4-丙氧基苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)丙酰胺在治疗癫痫和胃溃疡中可能应用 ((Kamiński 等人,2015); (Ueda 等人,1991))。
抗菌功效
- 哌啶衍生物,包括与所讨论化合物相关的衍生物,已显示出对各种病原体的有效抗菌活性,表明在治疗感染中具有潜在用途 ((Vinaya 等人,2009))。
属性
IUPAC Name |
3-(4-propoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-2-13-26-19-8-5-17(6-9-19)7-10-20(25)23-15-18-4-3-12-24(16-18)21-22-11-14-27-21/h5-6,8-9,11,14,18H,2-4,7,10,12-13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWAKZFNKWGKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

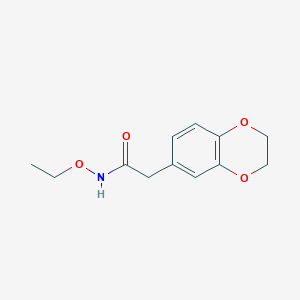
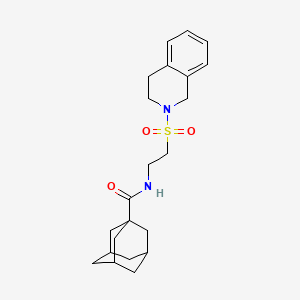
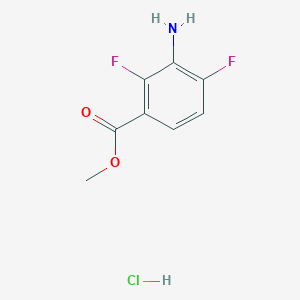
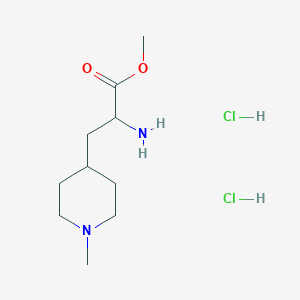
![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3004885.png)
![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)
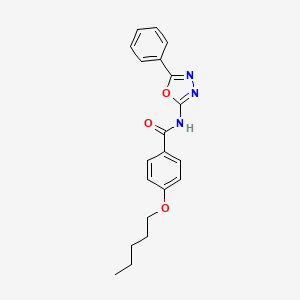
![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)


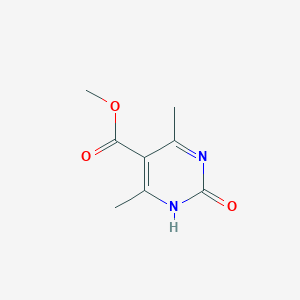
![methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate](/img/structure/B3004900.png)